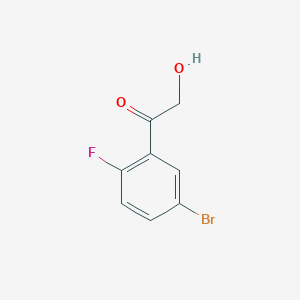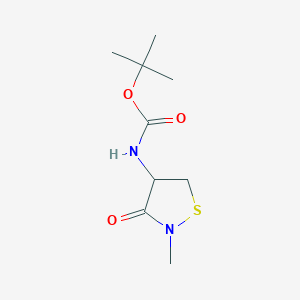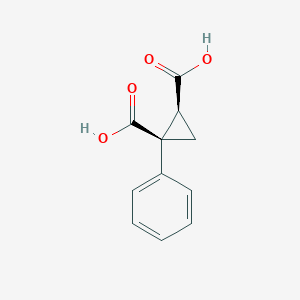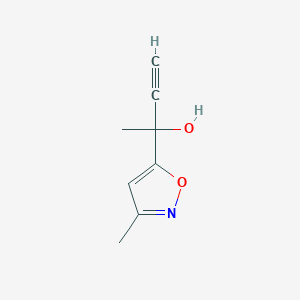
2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol typically involves the reaction of 3-methylisoxazole with propargyl alcohol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol can be compared with other isoxazole derivatives such as:
2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3-Methylisoxazol-5-ol: Another isoxazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)9-11-7/h1,5,10H,2-3H3 |
InChI Key |
IRROQUKZDPLIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



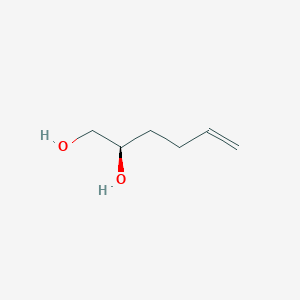


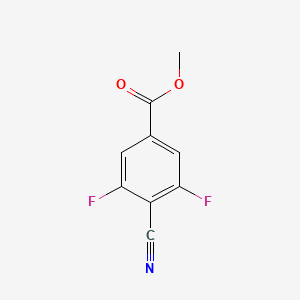
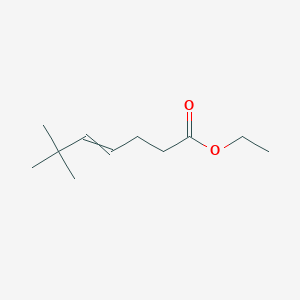
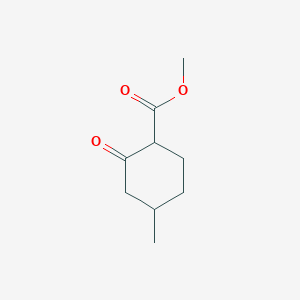


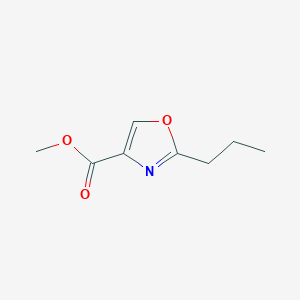
![Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719032.png)
